2-Fenil-1H-benzoimidazol-5-ilamina

Descripción general

Descripción

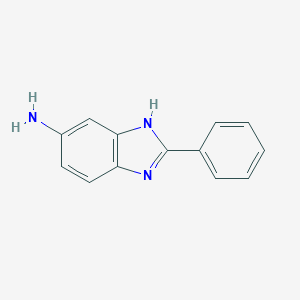

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) . Physical and Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de benzimidazol, incluidos los 2-fenilbenzimidazoles, se han sintetizado y estudiado por su potencial como agentes anticancerígenos . La presencia de un grupo metilo en la posición 5(6) en el andamiaje de benzimidazol y grupos donadores de electrones (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) aumentan significativamente la actividad anticancerígena .

Inhibidores de Sirtuinas

Algunos derivados de benzimidazol se han demostrado como inhibidores de sirtuinas (SIRT1 y SIRT2) con actividades antitumorales . Las sirtuinas son una clase de proteínas que poseen actividad mono-ADP-ribosiltransferasa o desacilasa, incluyendo actividad desacetilasa, desuccinilasa, desmalonilasa, desmiristoilasa y depalmitoilasa.

Actividad Antihipertensiva

Ciertos derivados de benzimidazol se sintetizaron y se analizaron para determinar su actividad antihipertensiva . Los fármacos antihipertensivos se usan para tratar la hipertensión (presión arterial alta) y ayudan a reducir la presión arterial al reducir el gasto cardíaco, disminuir la resistencia periférica o aumentar el diámetro de los vasos sanguíneos.

Agentes Antimicrobianos

El benzimidazol y sus derivados han mostrado resultados prometedores como agentes antimicrobianos . Pueden inhibir el crecimiento o destruir microorganismos, lo que los hace útiles en el tratamiento de enfermedades infecciosas.

Agentes Antifúngicos

Se ha encontrado que los compuestos de benzimidazol tienen propiedades antifúngicas . Pueden inhibir el crecimiento de hongos, lo que los hace útiles en el tratamiento de infecciones fúngicas.

Agentes Antivirales

Los derivados de benzimidazol también se han estudiado por sus propiedades antivirales . Pueden inhibir la replicación de virus, lo que los hace útiles en el tratamiento de infecciones virales.

Analgésicos

Se ha encontrado que los compuestos de benzimidazol tienen propiedades analgésicas (alivian el dolor) . Se pueden usar para aliviar el dolor sin causar pérdida de conciencia.

Síntesis de Otros Compuestos

Los compuestos de benzimidazol, incluyendo (1H-benzo[d]imidazol-2-il)(fenil)metanona, se pueden sintetizar a través de un método general, económico y versátil que involucra la formación de enlaces C–N a través de un aldehído aromático y o-fenilendiamina .

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets for these activities vary widely and are often dependent on the specific structure and functional groups present in the benzimidazole derivative.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The molecular weight of the compound is 24571 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Análisis Bioquímico

Biochemical Properties

2-Phenyl-1H-benzoimidazol-5-ylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 2-Phenyl-1H-benzoimidazol-5-ylamine can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent and a research tool for understanding complex biochemical processes.

Cellular Effects

The effects of 2-Phenyl-1H-benzoimidazol-5-ylamine on various cell types and cellular processes are profound. This compound has been demonstrated to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Furthermore, 2-Phenyl-1H-benzoimidazol-5-ylamine can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . These cellular effects make it a promising candidate for cancer therapy and other medical applications.

Molecular Mechanism

At the molecular level, 2-Phenyl-1H-benzoimidazol-5-ylamine exerts its effects through various mechanisms. One key mechanism is the inhibition of tyrosine kinases, which are critical for cell signaling and growth . By binding to the active site of these enzymes, 2-Phenyl-1H-benzoimidazol-5-ylamine prevents their activity, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1H-benzoimidazol-5-ylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Phenyl-1H-benzoimidazol-5-ylamine remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Phenyl-1H-benzoimidazol-5-ylamine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-Phenyl-1H-benzoimidazol-5-ylamine can cause adverse effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-Phenyl-1H-benzoimidazol-5-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity and metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolism for therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Phenyl-1H-benzoimidazol-5-ylamine within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 2-Phenyl-1H-benzoimidazol-5-ylamine can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Phenyl-1H-benzoimidazol-5-ylamine plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-Phenyl-1H-benzoimidazol-5-ylamine can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects mitochondrial function . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-25-5 | |

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)